2-(4-biphenylyl)-N-(4-methylbenzyl)acetamide
Overview
Description
2-(4-biphenylyl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H21NO and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.162314293 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biochemical Studies
Synthesis and Evaluation for Imaging Probes : A compound closely related to "2-(4-biphenylyl)-N-(4-methylbenzyl)acetamide" was synthesized for potential use as an imaging probe for 5-HT2A receptors. Despite its ability to cross the blood-brain barrier, it lacked sufficient retention for effective PET imaging, illustrating the challenges in developing receptor-specific imaging agents (Prabhakaran et al., 2006).
Chemoselective Acetylation : The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was optimized using immobilized lipase. This research highlights the utility of enzyme-catalyzed reactions in selective synthesis processes, offering a greener alternative to traditional chemical syntheses (Magadum & Yadav, 2018).
Photocatalytic Degradation Studies : The photocatalytic degradation of acetaminophen, a structurally related compound, using TiO2 nanoparticles demonstrates the environmental applications of such compounds in water treatment and pollution mitigation. These studies provide insights into the mechanisms and efficiency of photodegradation processes (Jallouli et al., 2017).
Environmental and Medicinal Chemistry
Environmental Protection via Adsorption : Research on the adsorptive removal of acetaminophen from water underscores the environmental impact and potential remediation strategies for pharmaceutical contaminants. This work explores various adsorbents and their efficiencies, contributing to the development of more effective water treatment technologies (Igwegbe et al., 2021).
Green Chemistry Approaches : The synthesis of paracetamol analogs as potential analgesic and antipyretic agents using environmentally friendly methods reflects the growing emphasis on green chemistry in drug design and discovery. These approaches not only aim to produce effective therapeutic agents but also to minimize the environmental footprint of pharmaceutical synthesis (Reddy et al., 2014).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17-7-9-19(10-8-17)16-23-22(24)15-18-11-13-21(14-12-18)20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSDXYYRTBCJNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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